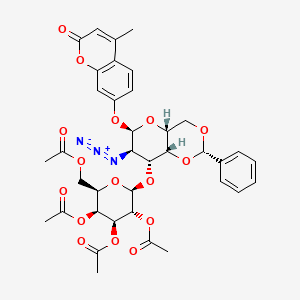
MANNOTRIOSE-(FUCOSYL-DI-(N-ACETYL-D-*GLUCOSAMINE))-B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B is a complex oligosaccharide that belongs to the family of N-glycans. It is characterized by the presence of three mannose residues linked to a core structure that includes fucose and N-acetyl-D-glucosamine units. This compound is often referred to as a core fucosylated oligomannose glycan and is commonly found in glycoproteins, particularly in the glycosylation sites of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B typically involves the stepwise assembly of monosaccharide units using glycosylation reactions. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. The glycosylation reactions are then carried out using glycosyl donors and acceptors under the influence of catalysts such as Lewis acids or transition metal complexes. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
Industrial production of mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B often involves the use of enzymatic methods. Enzymes such as glycosyltransferases are employed to catalyze the transfer of sugar moieties to the growing oligosaccharide chain. This method is advantageous due to its high specificity and efficiency. The enzymes are typically derived from microbial sources and are used in bioreactors to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar residues can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under controlled conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a crucial role in the study of glycoprotein structure and function, particularly in the context of cell-cell recognition and signaling.
Medicine: Investigated for its potential in therapeutic applications, including as a biomarker for certain diseases and as a target for drug development.
Industry: Utilized in the production of glycoprotein-based biopharmaceuticals and in the development of diagnostic assays.
Mechanism of Action
The mechanism of action of mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B involves its interaction with specific molecular targets such as lectins and glycosyltransferases. The compound binds to these proteins through its carbohydrate moieties, influencing various biological processes such as cell adhesion, immune response, and protein folding. The pathways involved include the modulation of glycoprotein function and the regulation of glycosylation patterns.
Comparison with Similar Compounds
Similar Compounds
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-A: Similar structure but with different glycosidic linkages.
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-C: Contains additional sugar residues.
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-D: Lacks certain functional groups present in compound B.
Uniqueness
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B is unique due to its specific glycosidic linkages and the presence of core fucosylation. This structural uniqueness imparts distinct biological properties, making it a valuable compound for studying glycoprotein interactions and functions.
Properties
CAS No. |
142561-43-1 |
|---|---|
Molecular Formula |
C68H114N4O50 |
Molecular Weight |
1787.638 |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C68H114N4O50/c1-16-34(86)44(96)49(101)63(107-16)105-14-22(85)53(35(87)21(6-73)69-17(2)81)116-60-31(70-18(3)82)41(93)56(29(13-80)112-60)119-66-52(104)57(120-68-59(48(100)39(91)26(10-77)111-68)122-62-33(72-20(5)84)43(95)55(28(12-79)114-62)118-65-51(103)46(98)37(89)24(8-75)109-65)40(92)30(115-66)15-106-67-58(47(99)38(90)25(9-76)110-67)121-61-32(71-19(4)83)42(94)54(27(11-78)113-61)117-64-50(102)45(97)36(88)23(7-74)108-64/h6,16,21-68,74-80,85-104H,7-15H2,1-5H3,(H,69,81)(H,70,82)(H,71,83)(H,72,84)/t16-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+,51+,52-,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67+,68-/m0/s1 |
InChI Key |
RSHPVGDNLRQFMQ-CLSJKVETSA-N |
SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


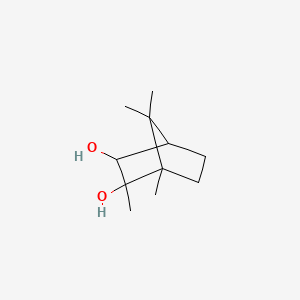

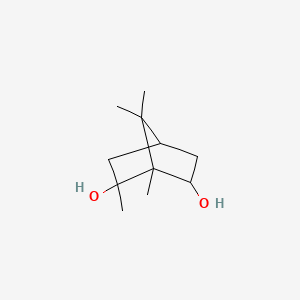

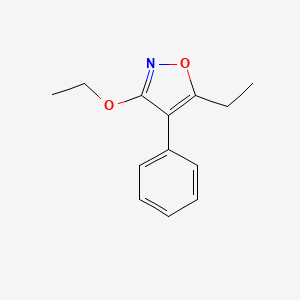
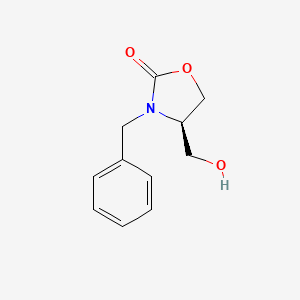
![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)
![5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584176.png)
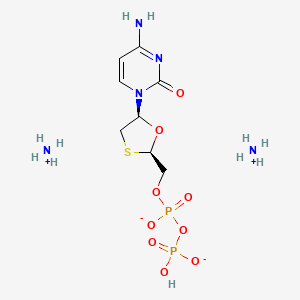
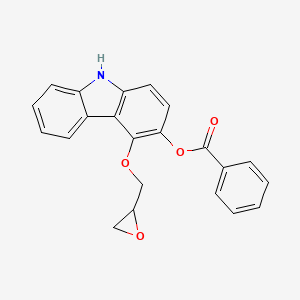
![[3-[(Z)-2-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethenyl]-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B584179.png)
